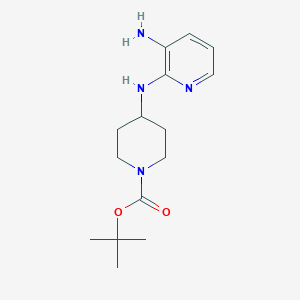

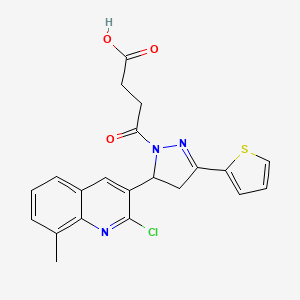

tert-Butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate” is a chemical compound that is used as an organic chemical synthesis intermediate . It is also useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Synthesis Analysis

The synthesis of “this compound” involves the use of liquid chromatography, a mass spectrometer, and a single mass analyzer . The separation and quantification of Rimegepant Impurity are achieved by using a Hypersil BDS (C18, 100 x 4.6 mm, 3 m) column .Molecular Structure Analysis

The molecular structure of “this compound” is complex and detailed .Chemical Reactions Analysis

The chemical reactions involving “this compound” are intricate and involve several steps . For instance, the preparation of 4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid ie f-butyl ester and Pd/C in ethanol is stirred with an H2 balloon for 3 h .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 422.8±45.0 °C, a density of 1.134±0.06 g/cm3, and a pKa of 6.80±0.26 . It should be stored at 2-8°C and protected from light .Aplicaciones Científicas De Investigación

Synthesis of Enantiopure Derivatives

Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives : This study presents the preparation of tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, leading to the synthesis of cis-4-hydroxy delta-lactams with significant yield and stereoselectivity. These compounds serve as building blocks for enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing the versatility of tert-butyl piperidinecarboxylate derivatives in synthesizing complex organic molecules (J. Marin et al., 2004).

Key Intermediates in Anticancer Drugs

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate : Highlighting the importance of tert-butyl piperidinecarboxylate derivatives as intermediates in anticancer drug synthesis. The study details a high-yield synthesis method for creating potent small molecule anticancer drugs, underscoring the chemical's role in advancing cancer treatment research (Binliang Zhang et al., 2018).

Intermediate in Biologically Active Compounds

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan- 2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate : Demonstrates the synthesis of a key intermediate used in the production of crizotinib, a treatment for non-small cell lung cancer. This work illustrates the compound's utility in synthesizing biologically active molecules, further contributing to medical research (D. Kong et al., 2016).

Structural Studies and Biological Evaluation

Synthesis, Characterization, X-ray Diffraction Studies, and Biological Evaluation : This study synthesizes tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, analyzing its structure through X-ray diffraction and evaluating its antibacterial and anthelmintic activities. Although the focus is on a related compound, it highlights the broader research context of tert-butyl piperidinecarboxylate derivatives in developing new therapeutic agents (C. Sanjeevarayappa et al., 2015).

Safety and Hazards

Direcciones Futuras

The future directions of “tert-Butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate” involve its use in the development of new drugs and therapies. For instance, it is being used in the development of Rimegepant, a strong antimigraine medication . It is also being used in the development of targeted protein degradation therapies .

Propiedades

IUPAC Name |

tert-butyl 4-[(3-aminopyridin-2-yl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-6-11(7-10-19)18-13-12(16)5-4-8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDVRASBIPWHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2991311.png)

![N-benzyl-4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2991312.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2991315.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]sulfonylpiperazine](/img/structure/B2991316.png)

![2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B2991318.png)

![2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid](/img/structure/B2991323.png)

![7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2991327.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2991330.png)

![3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2991331.png)

![Methyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2991333.png)